molecular formula C11H13ClN2O B1491376 (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone CAS No. 1249329-57-4

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B1491376
CAS No.: 1249329-57-4
M. Wt: 224.68 g/mol
InChI Key: SUPYCKAEDPUGHG-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound belongs to a class of chemicals known as pyrrolidinyl methanones, which serve as critical synthetic intermediates for the development of potential therapeutic agents. This compound is particularly valuable in the synthesis of pyrimidine-based small molecules designed as kinase inhibitors . Research indicates that closely related (3-aminopyrrolidin-1-yl)(halophenyl)methanone derivatives are key components in inhibitors that target Aurora A kinase, an enzyme implicated in the stabilization of MYC-family oncoproteins . Such inhibitors can induce a specific DFG-out conformation of the kinase, which is associated with promoting the degradation of oncoproteins like cMYC and MYCN, offering a potential strategy for targeting MYC-amplified cancers, such as small-cell lung cancer . The 3-chlorophenyl moiety in its structure is a common pharmacophore that contributes to molecular recognition and binding affinity within enzyme active sites. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPYCKAEDPUGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C11H12ClN2OC_{11}H_{12}ClN_2O. The structure consists of a pyrrolidine ring and a chlorophenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the chlorophenyl moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects in various diseases, including cancer and neurological disorders .

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. In studies involving cell lines, the compound demonstrated significant inhibition of Aurora A kinase, a target known for its role in cell cycle regulation. The IC50 values for this inhibition were reported to be around 38.6 nM .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives to highlight its unique properties:

Compound NameStructure TypeKey Features
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanonePyrrolidine derivativeNotable as a protein kinase inhibitor
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanonePyrrolidine derivativeSimilar biological activity as a kinase inhibitor
(S)-(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanonePyrrolidine derivativeVariation in halogen substituent affects activity

These comparisons reveal that the presence and position of halogen substituents significantly influence the pharmacological profiles of these compounds.

Study 1: Inhibition of Aurora A Kinase

A study investigated the effects of this compound on Aurora A kinase in various cancer cell lines. The results indicated that the compound reduced cell proliferation by inducing apoptosis through the inhibition of the kinase pathway .

Study 2: Neuroprotective Assays

In vitro assays were conducted to assess the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death rates when treated with the compound compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include compounds with variations in the heterocyclic ring, aryl substituents, or additional functional groups. Below is a comparative analysis:

Compound Heterocycle Aryl Group Molecular Formula Molecular Weight Key Features
(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone (Target) Pyrrolidine 3-Chlorophenyl C₁₁H₁₃ClN₂O 230.69 (calc.) Amino-pyrrolidine core with electron-withdrawing Cl substituent.
(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride Pyrrolidine Phenyl C₁₁H₁₅ClN₂O 226.70 Phenyl group instead of 3-Cl-phenyl; hydrochloride salt enhances solubility.
4-(3-Chlorophenyl)piperazin-1-ylmethanone Piperazine 3-Chlorophenyl/2-Fluorophenyl C₁₇H₁₆ClFN₂O 318.78 Larger piperazine ring; dual aryl groups with Cl and F substituents.
(3-Chlorophenyl)[4-(3-chlorophenyl)-1H-imidazol-2-yl]methanone Imidazole 3-Chlorophenyl C₁₆H₁₀Cl₂N₂O 317.17 Imidazole ring with two Cl-substituted aryl groups; higher melting point (229–233°C).
(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride Pyrrolidine Cyclopropyl C₈H₁₅ClN₂O 190.67 Cyclopropyl group reduces steric bulk; hydrochloride salt improves stability.

Key Observations :

  • Heterocycle Size: Pyrrolidine (5-membered) vs. Piperazine derivatives often exhibit enhanced solubility due to increased polarity .
  • Aryl Substituents : Electron-withdrawing groups (Cl, F) improve metabolic stability and influence logP values. For example, the dual 3-chlorophenyl/2-fluorophenyl compound has a logP of 3.4564, indicating moderate lipophilicity.
  • Salt Forms : Hydrochloride salts (e.g., ) generally enhance aqueous solubility compared to neutral analogs.
Physicochemical Properties
Compound Melting Point (°C) logP Spectral Data
(3-Chlorophenyl)[4-(3-chlorophenyl)-1H-imidazol-2-yl]methanone 229–233 N/A ¹H NMR (DMSO-<i>d</i>₆): δ 8.56 (s, imidazole-H), 7.95 (s, aryl-H). IR: 1619 cm⁻¹ (C=O).
4-(3-Chlorophenyl)piperazin-1-ylmethanone N/A 3.4564 ¹³C NMR: δ 179.4 (C=O), 144.5 (C-Cl).
(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride N/A N/A Purity: 97%; LC/MS consistent with molecular formula.

Key Findings :

  • Melting Points : Imidazole derivatives (e.g., ) exhibit higher melting points due to rigid aromatic systems and intermolecular hydrogen bonding.
  • logP Trends : Piperazine-based compounds (e.g., ) show higher logP values than pyrrolidine analogs, reflecting increased lipophilicity from larger aryl groups.

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step involves the preparation of optically active 3-aminopyrrolidine derivatives via conversion of optically active butyl-1,2,4-trimesylate intermediates in the presence of primary amines such as benzylamine. The reaction is typically carried out in tetrahydrofuran (THF) at temperatures between 0°C and 70°C, preferably 50–60°C. The amino protecting group (e.g., benzyl) can be replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 30–70°C. Subsequent introduction of the amino group is achieved under pressure (3×10^6 to 2×10^7 Pa) at elevated temperatures (100–150°C) in solvents such as THF or dimethoxyethane, yielding high chemical and optical purity of the 3-aminopyrrolidine derivatives.

Coupling with 3-Chlorophenyl Methanone

The coupling step involves reacting the 3-aminopyrrolidine with 3-chlorobenzoyl chloride or related acid chloride derivatives to form the amide bond. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and promote amide formation. The solvent system usually includes ethyl acetate or THF, and the reaction is conducted at low to moderate temperatures (0–60°C) to control reactivity and avoid side reactions.

Alternative Multi-Step Synthesis in Medicinal Chemistry Context

In more complex synthetic schemes, such as those used in the development of kinase inhibitors, (3-aminopyrrolidin-1-yl)(3-chlorophenyl)methanone derivatives are prepared by nucleophilic aromatic substitution (S_NAr) reactions. For example, the compound can be synthesized by heating a precursor pyrimidine derivative with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at 120°C for several hours in the presence of triethylamine. The product is then isolated by precipitation and purified by flash chromatography. This method yields the desired compound in moderate to good yields (around 50%).

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature Pressure Solvent(s) Yield/Notes
Formation of 3-aminopyrrolidine Optically active butyl-1,2,4-trimesylate + primary amine (e.g., benzylamine) 0–70°C (opt. 50–60°C) Atmospheric to 2×10^7 Pa THF, dimethoxyethane High chemical and optical yields
Amino protecting group exchange Allyl haloformate in inert solvent (heptane) 30–70°C Atmospheric Heptane Efficient replacement of benzyl group
Amide bond formation 3-aminopyrrolidine + 3-chlorobenzoyl chloride + triethylamine 0–60°C Atmospheric Ethyl acetate, THF Standard amide coupling, moderate yield
Nucleophilic aromatic substitution Pyrimidine derivative + (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone + triethylamine 120°C Atmospheric 1-Pentanol 50–58% yield, used in medicinal chemistry

Research Findings and Notes

  • The preparation methods emphasize maintaining optical purity of the pyrrolidine ring, which is critical for biological activity.
  • The use of protecting groups such as benzyl and allyloxycarbonyl allows selective functional group transformations without racemization or side reactions.
  • High-pressure conditions facilitate the introduction of the amino group in the pyrrolidine ring, improving yield and selectivity.
  • The amide bond formation with chlorophenyl derivatives is a well-established method, relying on acid chlorides and bases to promote coupling.
  • In medicinal chemistry applications, the compound serves as an intermediate in the synthesis of kinase inhibitors, highlighting the importance of robust and scalable synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone?

  • Methodology :

  • Step 1 : Begin with the coupling of 3-chlorobenzoic acid derivatives (e.g., acid chlorides or activated esters) with 3-aminopyrrolidine. Use coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Optimize reaction stoichiometry (1:1 molar ratio of acylating agent to amine) in anhydrous solvents like DMF or dichloromethane. Monitor progress via TLC or LC-MS .
  • Step 3 : Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥98% purity threshold) .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles (e.g., C–N–C in pyrrolidine: ~109.5°) and torsion angles (e.g., chlorophenyl-methanone dihedral angles) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 7.4–8.2 ppm for 3-chlorophenyl) and pyrrolidine NH₂ (δ 2.3–3.1 ppm, broad singlet) .
  • IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve conflicting data regarding the compound’s biological activity in kinase vs. GPCR assays?

  • Methodology :

  • Orthogonal assays : Compare IC₅₀ values across kinase panels (e.g., tyrosine kinases) and GPCR functional assays (e.g., cAMP accumulation). Use statistical tools (e.g., two-way ANOVA) to identify assay-specific biases .
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses in kinase ATP pockets vs. GPCR transmembrane domains. Prioritize targets with docking scores ≤ -7.0 kcal/mol .
  • Mutagenesis studies : Introduce point mutations (e.g., K90A in kinases) to validate binding site interactions via SPR (surface plasmon resonance) .

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in asymmetric synthesis?

  • Methodology :

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) at 5–10 mol% loading in toluene or THF. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .
  • Temperature control : Conduct reactions at –20°C to suppress racemization. Use cryogenic baths for exothermic steps .
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) to non-polar solvents (toluene) for stereoselectivity. Higher ee is often achieved in low-polarity media .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • In silico ADMET : Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4 liability) and hepatotoxicity (e.g., mitochondrial membrane potential disruption) .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s Metabolism Module. Prioritize stable metabolites (half-life > 2 h) for in vitro validation .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. solution-state NMR conformational data?

  • Methodology :

  • Dynamic NMR : Acquire variable-temperature ¹H NMR (25–60°C) to detect rotational barriers (e.g., methanone-pyrrolidine rotation). Calculate activation energy (ΔG‡) via Eyring plots .
  • DFT calculations : Compare X-ray-derived geometries with gas-phase DFT (B3LYP/6-31G*) optimized structures. RMSD values > 0.5 Å suggest crystal packing effects .

Tables of Key Data

Property Value/Description Reference
Molecular Weight 252.72 g/mol
X-ray Resolution 0.84 Å (SHELXL-refined)
¹³C NMR (DMSO-d₆) δ 179.4 (C=O), 137.8 (C-Cl)
HPLC Purity 98.42% (C18, acetonitrile/water gradient)
Predicted LogP 2.1 (SwissADME)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone

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